5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine is an organic compound that features a pyrazolo[1,5-a]pyrimidine core with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the boronic ester group: The boronic ester group can be introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially modifying its electronic properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core and a boronic ester group. This combination imparts unique electronic properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C19H22BN3O2 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
5-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H22BN3O2/c1-13-10-11-23-17(21-13)12-16(22-23)14-6-8-15(9-7-14)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3 |
InChI Key |
NZYPLQOSNIJHDA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN4C=CC(=NC4=C3)C |
Origin of Product |
United States |
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